molecular formula C16H23BO2 B13191857 2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13191857
M. Wt: 258.2 g/mol
InChI Key: PGUQYVHOAJOVBK-MDZDMXLPSA-N
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Description

2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2,4-dimethylphenyl group and an ethenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dimethylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the oxidative addition of the boronic ester to the aryl halide, followed by transmetalation and reductive elimination steps to form the desired product. The boron atom acts as a Lewis acid, coordinating with nucleophiles and facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethenyl group. This structural uniqueness imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-12-7-8-14(13(2)11-12)9-10-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b10-9+

InChI Key

PGUQYVHOAJOVBK-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=C(C=C2)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=C(C=C2)C)C

Origin of Product

United States

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